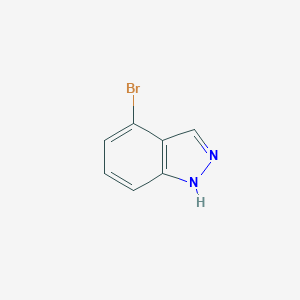

4-bromo-1H-indazole

概述

描述

4-溴-1H-吲唑是一种杂环芳香族有机化合物,其结构中包含一个连接在吲唑环第四位的溴原子。 吲唑衍生物,包括4-溴-1H-吲唑,以其显著的生物活性而闻名,并在药物化学中被广泛用于开发各种治疗剂 .

准备方法

合成路线和反应条件: 4-溴-1H-吲唑的合成通常涉及邻位取代的亚苄基肼衍生物的环化。一种常见的合成方法从制备2-溴-6-氟苯甲醛开始,然后与肼反应生成2-溴-6-氟亚苄基肼。 该中间体发生环化反应生成4-溴-1H-吲唑 .

工业生产方法: 在工业环境中,4-溴-1H-吲唑的合成可以通过使用过渡金属催化的反应来优化。 例如,可以使用乙酸铜(II)催化的反应在氧气作为终端氧化剂的存在下形成N-N键,从而获得高产率和最小的副产物 .

化学反应分析

反应类型: 4-溴-1H-吲唑会发生各种化学反应,包括:

取代反应: 溴原子可以通过亲核取代反应被其他官能团取代。

氧化和还原反应: 吲唑环可以在特定条件下发生氧化和还原。

常见试剂和条件:

亲核取代: 通常使用氢化钠或碳酸钾之类的试剂,溶剂为极性非质子溶剂,例如二甲基亚砜 (DMSO)。

氧化: 可以使用高锰酸钾或过氧化氢之类的氧化剂。

还原: 使用氢化锂铝或硼氢化钠之类的还原剂。

主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,用胺进行亲核取代可以生成4-氨基-1H-吲唑衍生物 .

科学研究应用

Medicinal Chemistry

Drug Development

4-Bromo-1H-indazole is primarily researched for its potential in drug development, particularly in targeting various diseases such as cancer and bacterial infections. Its structure allows it to act as a scaffold for synthesizing new therapeutic agents.

- Antibacterial Activity : Research has shown that derivatives of this compound exhibit potent antibacterial properties. A study demonstrated that certain synthesized derivatives were effective against resistant strains of bacteria, including Staphylococcus aureus, with some compounds showing up to 256-fold greater potency than traditional antibiotics like 3-methoxybenzamide (3-MBA) .

| Compound | Activity Against S. aureus | Relative Potency |

|---|---|---|

| Compound 12 | 256-fold more than 3-MBA | High |

| Compound 18 | 64-fold more than 3-MBA | Moderate |

| Control (Ciprofloxacin) | Standard reference | - |

Biological Studies

Mechanism of Action

The mechanism of action involves the inhibition of specific enzymes associated with cell growth and division. For instance, indazole derivatives can inhibit phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation .

- FtsZ Inhibition : Some derivatives have been identified as filamentous temperature-sensitive protein Z (FtsZ) inhibitors, which are vital for bacterial cell division. This inhibition can lead to the development of new antibiotics targeting Gram-positive and Gram-negative bacteria .

Material Science

Organic Semiconductors

this compound has potential applications in material science, particularly in the development of organic semiconductors due to its unique electronic properties. These properties make it suitable for use in advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Agricultural Chemistry

Agrochemical Development

The compound is also being explored for its applications in agricultural chemistry, particularly in the formulation of environmentally friendly pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for developing effective agrochemicals .

Analytical Chemistry

Standardization

In analytical chemistry, this compound is utilized as a standard compound to ensure accuracy and reliability in experimental results. Its known properties allow researchers to calibrate instruments effectively .

Case Study 1: Antibacterial Efficacy

A series of novel this compound derivatives were synthesized and tested against various bacterial strains. The study found that certain compounds exhibited significant antibacterial activity against resistant strains, indicating their potential as new antibiotic candidates .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition capabilities of this compound derivatives revealed their effectiveness in blocking PI3K activity, suggesting a pathway for developing cancer therapies that target metabolic pathways critical for tumor growth .

作用机制

4-溴-1H-吲唑的作用机制涉及其与特定分子靶标(例如酶和受体)的相互作用。溴原子增强了化合物与这些靶标的结合亲和力,从而导致生物途径的调节。 例如,4-溴-1H-吲唑衍生物可以抑制某些激酶的活性,从而影响细胞信号传导和增殖 .

类似化合物:

1H-吲唑: 缺少溴原子,导致不同的反应性和生物活性。

4-氯-1H-吲唑: 包含氯原子而不是溴原子,这会导致化学性质和生物效应的变化。

2-溴-1H-吲唑: 溴原子连接在第二个位置,改变了其化学行为和应用.

独特性: 4-溴-1H-吲唑的独特之处在于第四位存在溴原子,这极大地影响了其化学反应性和生物活性。 这种特定的取代模式使其成为药物化学和其他科学研究领域的宝贵化合物 .

相似化合物的比较

1H-Indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-Chloro-1H-Indazole: Contains a chlorine atom instead of bromine, which can lead to variations in chemical properties and biological effects.

2-Bromo-1H-Indazole: The bromine atom is attached to the second position, altering its chemical behavior and applications.

Uniqueness: 4-Bromo-1H-indazole is unique due to the presence of the bromine atom at the fourth position, which significantly influences its chemical reactivity and biological activity. This specific substitution pattern makes it a valuable compound in medicinal chemistry and other scientific research fields .

生物活性

4-Bromo-1H-indazole is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

This compound has a molecular formula of C7H6BrN and a molecular weight of 200.04 g/mol. The presence of the bromine atom at the 4-position significantly influences its biological activity by altering electronic properties and steric hindrance.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives.

Synthesis and Evaluation

A series of novel derivatives were synthesized to evaluate their activity against various bacterial strains. Notably, compounds derived from this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) | Comparative Activity |

|---|---|---|---|

| Compound 9 | S. pyogenes PS | 4 | 32-fold more active than 3-MBA |

| Compound 12 | S. aureus (penicillin-resistant) | 256 | 256-fold more active than 3-MBA |

| Compound 18 | S. aureus ATCC29213 | 64 | 4-fold weaker than ciprofloxacin |

These findings suggest that this compound derivatives could serve as promising candidates for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer properties of indazole derivatives, including this compound, have been extensively studied. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms.

Indazoles have been shown to act as inhibitors of specific kinases involved in cancer progression. For example, a recent study demonstrated that certain derivatives, including those based on the indazole scaffold, effectively inhibited Polo-like kinase 4 (PLK4), a target in cancer therapy.

| Compound | Target Kinase | IC50 (nM) | Cell Line |

|---|---|---|---|

| CFI-400945 (81c) | PLK4 | <10 | HCT116 (colon cancer) |

| Compound 82a | Pan-Pim Kinases | 0.4 - 1.1 | KMS-12 BM (multiple myeloma) |

These results indicate that modifications to the indazole structure can enhance selectivity and potency against specific cancer targets .

Other Biological Activities

In addition to antibacterial and anticancer effects, this compound exhibits various other biological activities:

- Anti-inflammatory : Indazoles have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.

- Antiparasitic : Some studies have reported moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease .

- Neuroprotective Effects : There is emerging evidence suggesting that indazole derivatives may also possess neuroprotective properties, potentially useful in neurodegenerative diseases.

Case Studies

Several case studies illustrate the clinical relevance of indazole derivatives:

- Antimicrobial Resistance : A study highlighted the effectiveness of novel indazole derivatives in overcoming resistance mechanisms in Gram-positive bacteria, suggesting potential use in clinical settings where antibiotic resistance is prevalent.

- Cancer Therapy : Clinical trials involving indazole-based compounds are underway to evaluate their efficacy in treating various cancers, with preliminary results indicating promising outcomes in tumor reduction.

属性

IUPAC Name |

4-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIODOACRIRBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625169 | |

| Record name | 4-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186407-74-9 | |

| Record name | 4-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-bromo-1H-indazole interact with Lactoperoxidase, and what are the implications?

A1: Research indicates that this compound acts as an inhibitor of Lactoperoxidase (LPO). The study determined the Ki value, a measure of binding affinity, for this interaction to be 104.21 µM. This inhibition of LPO, an enzyme with significant antimicrobial properties, suggests that this compound could potentially interfere with the natural defense system against microorganisms.

Q2: Have there been any computational studies on this compound, and what insights do they offer?

A2: Yes, this compound has been the subject of computational chemistry studies investigating its potential as a corrosion inhibitor. Researchers used Density Functional Theory (DFT) calculations to evaluate its electronic properties and reactivity parameters. These calculations provide insights into the molecule's interaction with metal surfaces and its potential efficacy as a corrosion inhibitor.

Q3: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives with regard to antibacterial activity?

A3: A study exploring novel this compound derivatives as FtsZ inhibitors found that modifications to the core structure significantly influenced antibacterial activity. The introduction of specific substituents at different positions on the indazole ring led to variations in potency against Gram-positive and Gram-negative bacteria. This highlights the importance of SAR studies in optimizing the structure of this compound derivatives for enhanced antibacterial efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。